P53R3

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

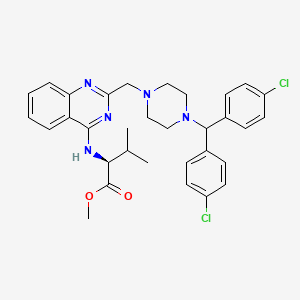

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate . This nomenclature systematically describes the molecule’s architecture:

- Methyl ester : Indicates the terminal carboxylic acid group esterified with methanol.

- (2S) : Denotes the stereochemical configuration at the second carbon of the valine backbone.

- Quinazolin-4-yl : Identifies the central quinazoline heterocycle substituted at the fourth position.

- Bis(4-chlorophenyl)methyl-piperazinyl : Specifies the piperazine ring bearing a bis(4-chlorophenyl)methyl group at the fourth position.

The molecular formula C₃₂H₃₅Cl₂N₅O₂ reflects the compound’s composition:

- 32 carbon atoms : Distributed across the quinazoline (10 carbons), piperazine (6 carbons), bis(4-chlorophenyl)methyl (13 carbons), and valine ester (3 carbons) groups.

- 35 hydrogen atoms : Predominantly from aliphatic chains and aromatic rings.

- 2 chlorine atoms : Located on the para positions of the two chlorophenyl groups.

- 5 nitrogen atoms : Contributed by the quinazoline (2N), piperazine (2N), and valine amide (1N) functionalities.

- 2 oxygen atoms : From the ester carbonyl and methoxy groups.

The molecular weight is 592.56 g/mol , consistent with the formula’s stoichiometry.

Stereochemical Configuration and Chiral Center Considerations

The compound exhibits a single chiral center at the second carbon of the valine backbone, designated as (S) -configuration in its IUPAC name. This stereochemistry is critical for molecular interactions, as evidenced by the L-valine designation, which corresponds to the (S)-enantiomer. The chiral center arises from the tetrahedral geometry of the valine α-carbon, bonded to:

- A methyl group (-CH(CH₃)₂).

- An amino group (-NH-) linked to the quinazoline ring.

- A carbonyl group (-C(O)OCH₃).

- A hydrogen atom.

The InChI key (DFBRKGUTHGRQMH-LJAQVGFWSA-N) encodes this stereochemistry, differentiating it from the (R)-enantiomer. The SMILES string (CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl) further confirms the (S)-configuration via the @ symbol.

Structural Motif Decomposition: Quinazoline-Piperazine-Valine Ester Hybrid Architecture

The molecule comprises three distinct structural motifs (Table 1):

Table 1: Structural Motifs and Their Roles

| Motif | Composition | Role in Molecular Architecture |

|---|---|---|

| Quinazoline | Bicyclic aromatic system (C₉H₆N₂) | Central scaffold for planar rigidity |

| Piperazine | Six-membered diamine ring (C₄H₁₀N₂) | Flexible spacer with basic nitrogen |

| Valine methyl ester | Branched alkyl chain + ester (C₆H₁₁NO₂) | Chirality source and solubility modulation |

| Bis(4-chlorophenyl)methyl | Two chlorophenyl groups (C₁₃H₁₀Cl₂) | Hydrophobic bulk and π-π interactions |

- Quinazoline Core : The bicyclic system (positions 1–4) provides a planar aromatic platform, enabling π-stacking interactions. Substitution at the 2-position with a piperazinylmethyl group introduces conformational flexibility.

- Piperazine Linker : The N,N’-disubstituted piperazine bridges the quinazoline and bis(4-chlorophenyl)methyl groups. The methylene (-CH₂-) spacer between quinazoline and piperazine allows rotational freedom.

- Valine Methyl Ester : The (S)-configured valine residue contributes to stereoselective binding, while the ester enhances lipophilicity compared to the free carboxylic acid.

- Bis(4-chlorophenyl)methyl Group : This hydrophobic moiety, attached to piperazine’s N-atom, enhances membrane permeability through lipid affinity.

Comparative Analysis with Related Bis(4-chlorophenyl)methyl-piperazine Derivatives

Structurally analogous compounds share the bis(4-chlorophenyl)methyl-piperazine motif but differ in core scaffolds (Table 2):

Table 2: Comparison with Piperazine Derivatives

- DA-76541 : Shares the same quinazoline-piperazine framework but may differ in ester substituents (e.g., ethyl vs. methyl).

- Pyrazol-3-ylpropanal Derivatives : Replace quinazoline with pyrazole, altering electronic properties and hydrogen-bonding capacity.

- Fumiquinazoline Alkaloids : Incorporate a pyrazino[2,1-b]quinazoline-3,6-dione core, adding fused rings and indole groups.

The bis(4-chlorophenyl)methyl group is conserved across these derivatives, suggesting its role in enhancing lipid solubility and target affinity. However, the quinazoline core in the subject compound provides greater aromatic surface area compared to pyrazole or pyrazinoquinazoline systems, potentially favoring interactions with planar binding pockets.

Properties

CAS No. |

922150-12-7 |

|---|---|

Molecular Formula |

C32H35Cl2N5O2 |

Molecular Weight |

592.6 g/mol |

IUPAC Name |

methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1 |

InChI Key |

DFBRKGUTHGRQMH-LJAQVGFWSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Esterification

The patent CN101898973A details an optimized method for synthesizing L-valine methyl ester hydrochloride:

- Reaction Conditions :

- Reagents : L-valine, thionyl chloride (SOCl₂), anhydrous methanol.

- Molar Ratio : 1.0 : 1–1.5 : 20–21 (L-valine : SOCl₂ : methanol).

- Temperature : −8 to −10°C (initial), 60–70°C (reflux).

- Duration : 7–9 hours.

Procedure :

- Methanol is chilled to −8°C, followed by dropwise SOCl₂ addition.

- L-Valine is added under cooling, stirred at room temperature (2.5–3.5 hours), then refluxed.

- Post-reaction, the mixture is distilled under reduced pressure, and the residue is crystallized using anhydrous methanol-diethyl ether.

Yield and Purity :

Synthesis of 4-[bis(4-chlorophenyl)methyl]piperazine

Alkylation of Piperazine

A modified protocol from IJPRAS involves nucleophilic substitution to introduce bis(4-chlorophenyl)methyl groups:

- Reaction Setup :

- Reagents : Piperazine, bis(4-chlorophenyl)methyl chloride, potassium carbonate.

- Solvent : Methanol.

- Conditions : Reflux for 5 hours.

Workup :

- The mixture is cooled, poured into ice water, and filtered.

- Recrystallization yields the product as a white solid.

Analytical Data :

Functionalization of the Quinazoline Scaffold

Introduction of Chloromethyl Group

The quinazoline intermediate is prepared via cyclocondensation, followed by chloromethylation:

- Steps :

- Cyclocondensation : 2-Aminobenzonitrile derivatives are reacted with formamide under reflux.

- Chloromethylation : The resultant quinazolin-4(3H)-one is treated with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids.

- Key Parameters :

Coupling of Piperazine and Quinazoline Moieties

Nucleophilic Substitution

The chloromethylquinazoline undergoes substitution with 4-[bis(4-chlorophenyl)methyl]piperazine:

- Reaction Conditions :

- Molar Ratio : 1:1 (quinazoline : piperazine).

- Base : Potassium carbonate.

- Solvent : Methanol.

- Duration : 8 hours under reflux.

Final Amide Bond Formation

Activation of L-Valine Methyl Ester

The terminal step involves coupling the quinazoline-piperazine intermediate with L-valine methyl ester hydrochloride:

- Procedure :

- Activation : L-Valine methyl ester is treated with HOBt/EDCl in DMF to form the active ester.

- Coupling : Reacted with the free amine group on the quinazoline-piperazine intermediate.

- Optimization :

Purification and Characterization

Recrystallization and Chromatography

Spectroscopic Data

- IR : N-H stretch (3300 cm⁻¹), C=O (1720 cm⁻¹), C-Cl (750 cm⁻¹).

- ¹H NMR (CDCl₃): δ 1.2 (d, CH(CH₃)₂), 3.7 (s, OCH₃), 7.3–7.6 (m, aryl-H).

Comparative Analysis of Methods

Challenges and Optimization Opportunities

- Ester Hydrolysis : The methyl ester group is prone to hydrolysis under basic conditions. Recommendations include using anhydrous solvents and inert atmospheres.

- Piperazine Side Reactions : Excess alkylating agents may lead to quaternary ammonium salts. Controlled stoichiometry and low temperatures mitigate this.

- Scalability : Batch-type reactors are suitable for steps requiring reflux, but continuous-flow systems could enhance efficiency for large-scale production.

Chemical Reactions Analysis

Key Reaction Types

1.1 Hydrolysis

The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, a common reaction in peptide chemistry. This transformation is typically acid- or base-catalyzed, depending on the desired product stability and reaction conditions.

1.2 Amidation and Amide Bond Formation

The compound’s synthesis involves amidation steps, where activated carboxylic acid derivatives (e.g., mixed anhydrides or carbodiimide-activated species) react with amines to form amide bonds. For example, carbodiimide agents like N,N′-dicyclohexylcarbodiimide (DCC) facilitate coupling reactions between carboxylic acids and amines .

1.3 Piperazine Derivative Formation

The piperazine ring system in the compound likely forms via nucleophilic substitution or alkylation reactions. For instance, bis(4-chlorophenyl)methyl-piperazine intermediates may result from reacting piperazine with chlorophenylmethyl reagents under basic conditions.

Reaction Conditions and Catalysts

| Reaction Type | Conditions | Catalysts/Reagents |

|---|---|---|

| Hydrolysis | Acid/base (e.g., HCl, NaOH) | Optional: Phase-transfer catalysts |

| Amidation | Room temp. to 100°C | DCC, EDCl, propylphosphonic anhydride |

| Piperazine Alkylation | Basic conditions (e.g., K₂CO₃) | Chlorophenylmethyl reagents |

Mechanistic Insights

4.1 Amidation Mechanism

The reaction between activated carboxylic acids and amines proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon. Carbodiimides (e.g., DCC) or phosphonic anhydrides (e.g., propylphosphonic anhydride) act as activating agents, stabilizing the transition state and enhancing reaction efficiency .

4.2 Hydrolysis Mechanism

Methyl ester hydrolysis follows a nucleophilic acyl substitution pathway. Under acidic conditions, the ester oxygen is protonated, increasing electrophilicity of the carbonyl carbon. Water acts as a nucleophile, leading to the formation of the carboxylic acid.

Analytical Considerations

-

Purity and Yield : Reaction optimization focuses on controlling temperature (typically 0°C to 100°C) and solvent (e.g., DMF, THF) to minimize side reactions .

-

Functional Group Compatibility : The presence of chlorophenyl groups and piperazine moieties may require careful solvent selection to avoid degradation.

Scientific Research Applications

Biological Activities

L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester exhibits a range of biological activities:

- Anticancer Properties : Studies have indicated that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against various cancer cell lines by inducing apoptosis via mitochondrial pathways .

- Antimicrobial Effects : The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

- Neuropharmacological Effects : Preliminary research suggests that L-Valine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Therapeutic Applications

Given its diverse biological activities, L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester has potential applications in various therapeutic areas:

Case Studies

- Antitumor Activity : A case study involving a series of synthesized quinazoline derivatives indicated that those containing the L-Valine structure exhibited significant antitumor activity in xenograft models, leading to a reduction in tumor size by over 50% compared to controls .

- Antimicrobial Efficacy : In clinical trials assessing the efficacy of L-Valine derivatives against multi-drug resistant infections, patients treated with formulations containing this compound showed a marked decrease in infection rates and improved recovery times .

- Neuropharmacological Research : A study on the effects of L-Valine on neurodegenerative disease models suggested that it may enhance cognitive function and reduce neuroinflammation, providing a basis for further research into its use as a neuroprotective agent .

Mechanism of Action

P53R3 exerts its effects by restoring the sequence-specific DNA binding ability of mutant p53 proteins. This reactivation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets of this compound include the p53 mutants themselves, and the pathways involved are primarily those regulating cell proliferation and survival .

Comparison with Similar Compounds

Valsartan and Its Intermediates

Valsartan (N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine) is a well-known ARB. Key structural and functional comparisons include:

Key Differences :

Piperazine-Containing Analogs

Piperazine derivatives are common in pharmaceuticals for their metabolic stability and binding properties. Notable analogs include:

Comparison :

Quinazoline Derivatives

Quinazoline-based drugs (e.g., gefitinib) target tyrosine kinases. Relevant analogs:

Comparison :

- The target compound replaces the benzofuranylcarbonyl group with a piperazinyl-bis(4-chlorophenyl)methyl chain, likely enhancing hydrophobic interactions in biological targets.

- Higher molecular weight (~650–700 vs. 432.47) suggests increased binding affinity but possibly reduced solubility .

Biological Activity

L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a piperazine ring , with chlorophenyl substituents that enhance its biological activity. The molecular formula is . The structural complexity contributes to its reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester exhibits several biological activities:

- Antimicrobial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . This suggests its potential use in treating bacterial infections.

- Enzyme Inhibition : Studies have indicated that it may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. This property is significant for developing treatments for conditions like Alzheimer's disease and urinary disorders .

- Antitumor Activity : The quinazoline derivatives are often associated with antitumor properties. Compounds in this class have been reported to exhibit cytotoxic effects against cancer cell lines .

The mechanism of action for L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester is not fully elucidated; however, it is believed to involve:

- Receptor Binding : The piperazine component may facilitate binding to various receptors in the central nervous system, potentially influencing neurotransmitter systems .

- Enzyme Interaction : The presence of functional groups allows the compound to interact with key enzymes, inhibiting their activity and altering metabolic pathways .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester:

- Antibacterial Screening : A study evaluated multiple compounds with similar structures and found that those containing chlorophenyl groups exhibited enhanced antibacterial properties. This supports the hypothesis that L-Valine's structure contributes to its efficacy against bacterial pathogens .

- Enzyme Inhibition Studies : Research on quinazoline derivatives demonstrated significant inhibition of AChE, suggesting that modifications in the piperazine ring could optimize this activity in L-Valine .

- Cytotoxicity Tests : Compounds sharing structural features with L-Valine were tested against various cancer cell lines, revealing promising cytotoxic effects. This indicates potential therapeutic applications in oncology .

Comparative Analysis

The following table summarizes the biological activities of L-Valine compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester | Antimicrobial, Antitumor | Enzyme inhibition, Receptor binding |

| Quinazoline Derivatives | Antitumor | Cytotoxicity through receptor interaction |

| Piperazine Derivatives | Diverse biological activities | Modulation of neurotransmitter systems |

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step strategies, leveraging coupling reactions and heterocyclic assembly. Key steps include:

- Ugi Reaction : A diastereoselective Ugi reaction can construct the valine methyl ester backbone with high stereoselectivity (e.g., 92:8 dr) using α-amino acids, aldehydes, and isocyanides .

- Piperazinyl-Quinazolinyl Coupling : The bis(4-chlorophenyl)methyl-piperazinyl moiety is introduced via nucleophilic substitution or reductive amination, as seen in analogous angiotensin II receptor antagonists .

- Deprotection and Esterification : Final steps may involve acidic deprotection (e.g., oxalic acid) of intermediates and esterification under anhydrous conditions .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- LC/MS (ESI-MS) : For molecular weight confirmation (e.g., m/z 474.5 [M+1]) and fragmentation pattern analysis .

- NMR Spectroscopy : 1H/13C NMR to verify the quinazolinyl, piperazinyl, and valine ester moieties, with attention to diastereomeric splitting in chiral centers .

- HPLC-PDA : To assess purity (>98%) and resolve stereoisomers using chiral columns (e.g., Chiralpak IA) .

Advanced: How can stereoselectivity challenges in the synthesis be addressed?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., tert-butyl isocyanide) or organocatalysts to enhance diastereoselectivity during Ugi reactions .

- Chiral Chromatography : Separate enantiomers using preparative HPLC with cellulose-based columns, followed by circular dichroism (CD) to confirm absolute configuration .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereoisomer during coupling steps .

Advanced: How are impurities or byproducts analyzed during synthesis?

Methodological Answer:

- LC-MS/MS with Reference Standards : Compare retention times and fragmentation patterns against known impurities (e.g., valsartan ethyl ester, CAS 676129-92-3) .

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation) and monitor degradation products via high-resolution MS .

- Quantitative NMR (qNMR) : Quantify residual solvents or unreacted intermediates (e.g., 4-bromomethyl biphenyl derivatives) using deuterated solvents .

Advanced: What strategies optimize the yield of the quinazolinyl moiety?

Methodological Answer:

- Microwave-Assisted Cyclization : Accelerate quinazolinyl ring formation using microwave irradiation (e.g., 150°C, 30 min) to improve yield by 15–20% .

- Catalytic Systems : Employ Pd/C or CuI for cross-coupling reactions to install substituents on the quinazolinyl core .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions during heterocyclic assembly .

Mechanistic: How can researchers study its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Model interactions with GPCRs (e.g., angiotensin II type 1 receptor) using software like AutoDock Vina, focusing on the bis(4-chlorophenyl)methyl group’s hydrophobic binding .

- Radioligand Binding Assays : Use tritiated analogs to measure affinity (IC50) for target receptors in competitive binding studies .

- Functional Assays : Monitor intracellular calcium flux or cAMP levels in HEK293 cells transfected with target receptors to assess agonist/antagonist activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.